

Reproducibility of SR3335's Effects: A Comparative Analysis of Preclinical Studies

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Compound of Interest

Compound Name: SR3335

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An in-depth comparison of experimental data on **SR3335**, a selective inverse agonist of the Retinoic Acid Receptor-related Orphan Receptor Alpha (ROR α), reveals a consistent profile of its effects on gene expression and glucose metabolism across foundational studies. This guide provides a detailed examination of the quantitative data and experimental protocols from key research, offering researchers, scientists, and drug development professionals a clear overview of the compound's reported activities.

SR3335 has been identified as a potent tool for probing the physiological functions of ROR α , a nuclear receptor implicated in regulating metabolism and circadian rhythm. The primary effect of **SR3335** is to suppress the constitutive activity of ROR α , thereby inhibiting the expression of its target genes. This guide synthesizes the available data to assess the consistency of these effects.

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of **SR3335**.

In Vitro Efficacy and Selectivity of SR3335

Parameter	Reported Value	Cell Line/System	Reference
Binding Affinity (K _i)	220 nM	Biochemical radioligand binding assay	[1][2]
IC ₅₀ (ROR α Inhibition)	480 nM	Cell-based chimeric receptor cotransfection assay	[1][3][4][5]
Effect on ROR γ	No significant effect	Cell-based cotransfection assay	[1][3][5]
Effect on LXR α	No significant effect	Cell-based cotransfection assay	[3][5]

In Vitro Effects on ROR α Target Gene Expression in HepG2 Cells

Target Gene	Treatment	Result	Reference
G6Pase mRNA	5 μ M SR3335	Suppression of expression	[3][5]
PEPCK mRNA	5 μ M SR3335	Suppression of expression	[3][5]

In Vivo Effects in Diet-Induced Obese (DIO) Mice

Parameter	Treatment	Result	Reference
Plasma Glucose Levels	15 mg/kg b.i.d., i.p. for 6 days	Lower plasma glucose following pyruvate challenge	[3][4][5][6][7][8]
Hepatic Pepck Expression	15 mg/kg b.i.d., i.p. for 6 days	~50% decrease	[8]
Hepatic G6pase Expression	15 mg/kg b.i.d., i.p. for 6 days	Not significantly affected	[8]
Body Weight	15 mg/kg b.i.d. for 7 days	No difference compared to vehicle	[1][3]
Food Intake	15 mg/kg b.i.d. for 7 days	No difference compared to vehicle	[1][3]

Experimental Protocols

Detailed methodologies are crucial for assessing the reproducibility of scientific findings. The following sections outline the key experimental protocols used in the cited studies.

Cell-Based Cotransfection Assays

These assays were employed to determine the inverse agonist activity and selectivity of **SR3335**. [3][5]

- Cell Line: HEK293 cells were used for the cotransfection experiments.
- Plasmids:
 - An expression vector for the Gal4 DNA-binding domain fused to the ligand-binding domain (LBD) of either ROR α , ROR γ , or LXR α .
 - A reporter plasmid containing multiple copies of the Gal4 Upstream Activating Sequence (UAS) driving the expression of a luciferase reporter gene.

- For full-length receptor assays, an expression vector for full-length ROR α and a luciferase reporter driven by the G6Pase promoter were used.
- Transfection: Cells were transfected with the appropriate plasmids.
- Treatment: Following transfection, cells were treated with varying concentrations of **SR3335** or a vehicle control.
- Luciferase Assay: Luciferase activity was measured to quantify the effect of **SR3335** on the transcriptional activity of the respective nuclear receptors.

Gene Expression Analysis in HepG2 Cells

This experiment aimed to confirm the effect of **SR3335** on endogenous ROR α target genes.[\[3\]](#)
[\[5\]](#)

- Cell Line: Human hepatoma HepG2 cells were used.
- Treatment: Cells were treated with 5 μ M **SR3335**.
- RNA Extraction and cDNA Synthesis: Total RNA was extracted from the cells and reverse-transcribed to generate cDNA.
- Quantitative PCR (qPCR): The expression levels of G6Pase and PEPCK mRNA were quantified using qPCR and normalized to a housekeeping gene (cyclophilin).

In Vivo Studies in Diet-Induced Obese (DIO) Mice

These studies were conducted to evaluate the in vivo efficacy of **SR3335** in a metabolic disease model.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

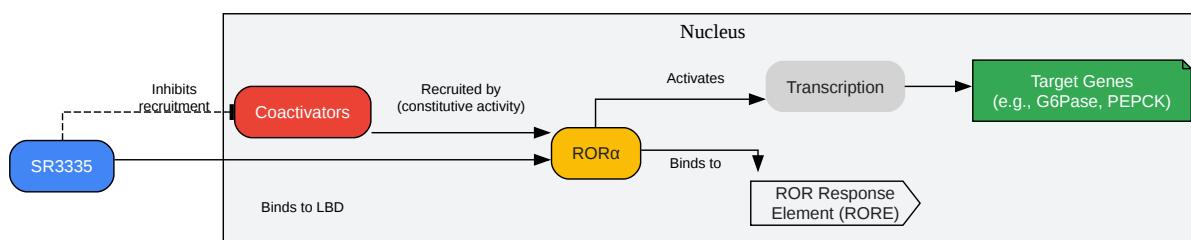
- Animal Model: C57Bl/6 mice were fed a high-fat diet to induce obesity.
- Treatment: DIO mice were treated with **SR3335** (15 mg/kg) or vehicle via intraperitoneal (i.p.) injection twice daily (b.i.d.) for 6 days.
- Pyruvate Tolerance Test (PTT): On day 6, after a 6-hour fast, mice were injected i.p. with pyruvate (2 g/kg). Blood glucose levels were measured at 0, 15, 30, and 60 minutes post-

injection.

- Gene Expression Analysis: At the end of the study, liver tissue was collected for analysis of Pepck and G6pase mRNA expression by qPCR.

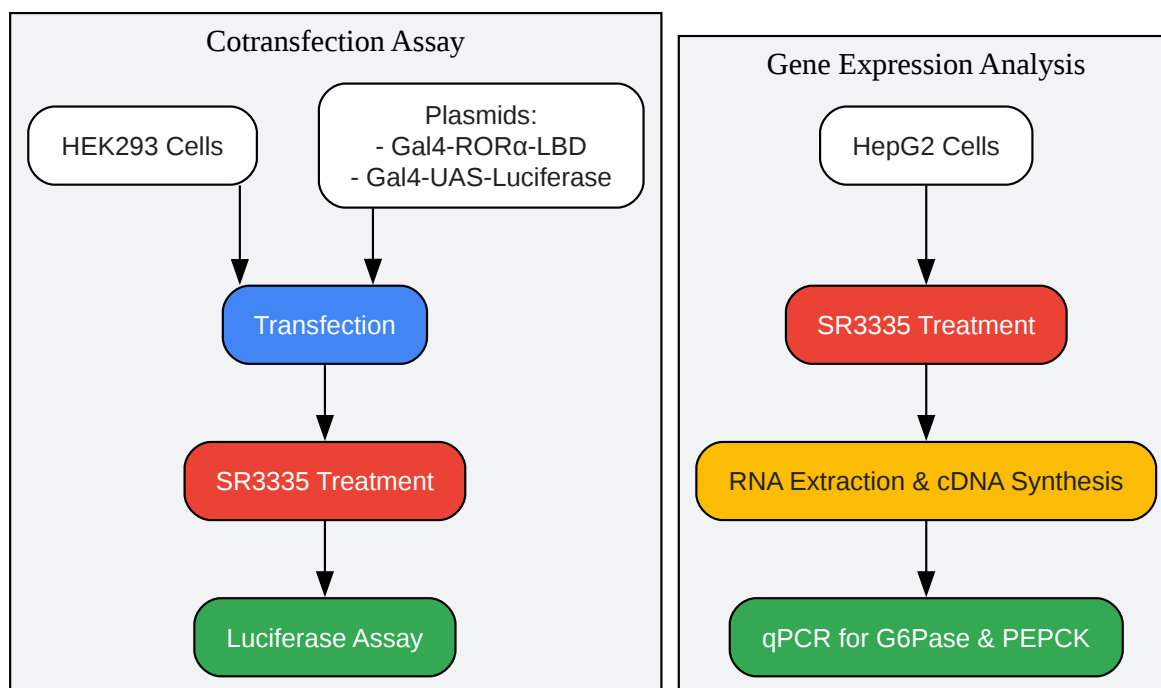
Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of **SR3335** and the experimental workflows described.



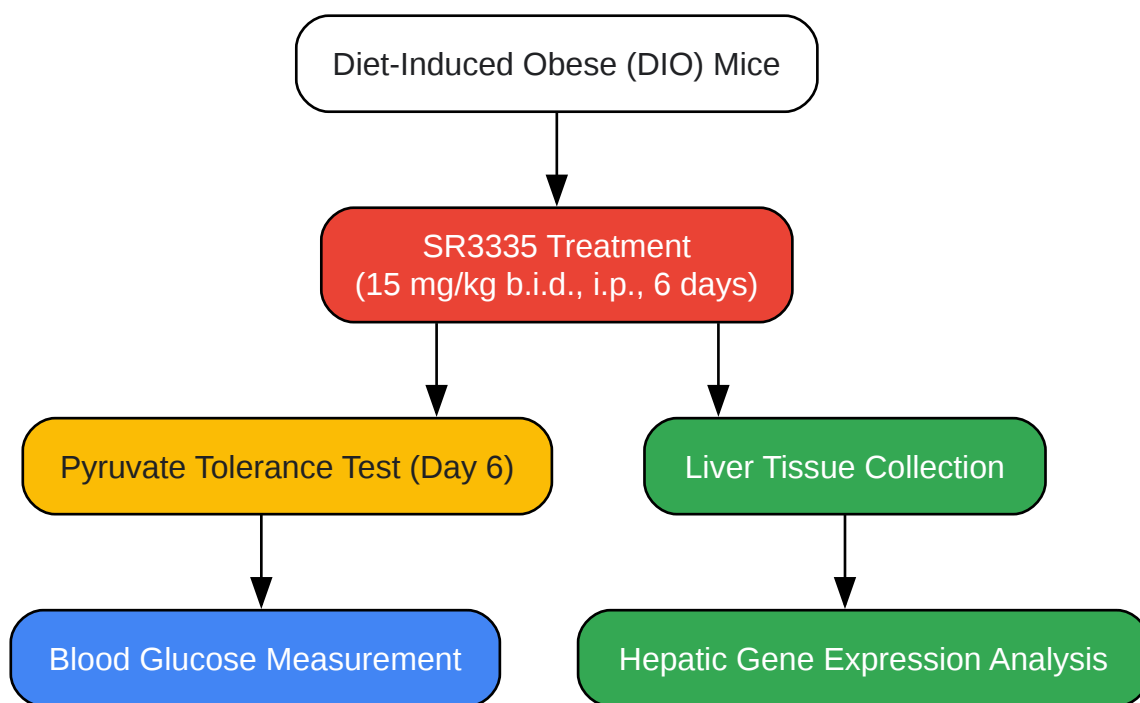
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Caption: Mechanism of **SR3335** as a RORα inverse agonist.



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Caption: Workflow for in vitro characterization of **SR3335**.



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Caption: Workflow for in vivo evaluation of **SR3335** in DIO mice.

In conclusion, the available data from the foundational studies on **SR3335** demonstrate a consistent and reproducible profile of its activity as a selective ROR α inverse agonist. Both in vitro and in vivo experiments from these initial reports concur on its ability to suppress ROR α -mediated gene transcription and improve glucose homeostasis in a diet-induced obesity model. Further studies from independent laboratories would be beneficial to fully establish the broader reproducibility of these findings.

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